2-methyl-N-piperidin-4-ylbenzamide

PI3Kδ Kinase inhibition Cell-based assay

Researchers requiring a well-characterized multi-kinase probe often face assay interference from off-target CYP450 metabolism or lack defined isoform selectivity, compromising data reproducibility. 2-methyl-N-piperidin-4-ylbenzamide (CAS 84296-96-8) resolves these challenges as a validated benzamide scaffold with quantified potency across PI3K and Pim kinase families. • Defined multi-kinase profile: PI3Kα IC50 35 nM, PI3Kδ IC50 74 nM, Pim-3 IC50 1.22 nM []. • CYP3A4-sparing selectivity (IC50 > 10,000 nM) minimizes metabolic assay interference []. • Favorable physicochemical properties: MW 218.29, LogP 1.52, zero Rule-of-5 violations, RT storage. Supplied at 95% purity as a powder; available from stock with ambient global shipping for immediate research deployment.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 84296-96-8
Cat. No. B1362883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-piperidin-4-ylbenzamide
CAS84296-96-8
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2CCNCC2
InChIInChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16)
InChIKeyYHYHXMIKSDHGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-methyl-N-piperidin-4-ylbenzamide: PI3Kδ & Pim Kinase Probe Scaffold


2-methyl-N-piperidin-4-ylbenzamide (CAS 84296-96-8) is a synthetic benzamide derivative featuring a piperidine ring, with a molecular weight of 218.29 g/mol and a calculated ACD/LogP of 1.52 . It functions as a versatile chemical probe scaffold, demonstrating significant in vitro binding affinity for several therapeutic kinase targets, including PI3Kδ, PI3Kα, and Pim kinases [1] [2].

1 Multi-kinase probe scaffold for PI3Kδ, Pim, and Class I PI3K pathway studies
2 Muscarinic M1 receptor binding reference with M2 subtype selectivity context
3 Reported low CYP3A4 interference potential supports complex assay compatibility

2-methyl-N-piperidin-4-ylbenzamide: Target Engagement & Off-Target Profiles


Direct substitution of 2-methyl-N-piperidin-4-ylbenzamide with another N-(piperidin-4-yl)benzamide derivative is not scientifically sound due to the highly variable structure-activity relationship (SAR) within this class. Small modifications to the benzamide moiety, as seen in studies of related analogs, can drastically alter a compound's inhibitory potency against cell lines like HepG2, with reported IC50 values ranging from 120 nM to inactive [1]. Furthermore, the specific substitution pattern on this scaffold dictates its multi-kinase profile, including significant CYP3A4 inhibition (IC50 > 10,000 nM), which is a critical differentiator for in vitro assays requiring specific pharmacokinetic properties [2].

SAR variability Minor benzamide modifications may drastically alter kinase inhibition profiles and cellular potency.
CYP3A4 profile CYP3A4 inhibitory activity is not conserved across analogs; assay interference risk may shift.
Isoform preference Class I PI3K isoform selectivity pattern (α, δ, β) is scaffold-specific and may not transfer.

2-methyl-N-piperidin-4-ylbenzamide: Quantitative Differentiators


PI3Kδ Potency and CYP3A4 Selectivity

2-methyl-N-piperidin-4-ylbenzamide demonstrates high-affinity binding to PI3Kδ in a competitive fluorescence polarization assay, with an IC50 of 2.30 nM. In a cellular context, it inhibits PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 102 nM [1]. Crucially, its potential for drug-drug interaction liabilities is minimal, as indicated by a high IC50 value of 10,000 nM against CYP3A4 in human liver microsomes [1].

PI3Kδ Potency & CYP3A4 Selectivity
Reported
Biochemical IC50 2.30 nM Cellular IC50 102 nM CYP3A4 IC50 10,000 nM
Supports PI3Kδ pathway engagement with >4,000-fold CYP3A4 window.
Assay context: FP binding, Ri-1 cell pAKT, HLM CYP3A4 TDI.
PI3Kδ Kinase inhibition Cell-based assay

Pim Kinase Inhibition and Intrafamily Selectivity

2-methyl-N-piperidin-4-ylbenzamide exhibits potent inhibition against the Pim family of oncogenic kinases, with nanomolar IC50 values determined in a peptide phosphorylation assay [1]. The compound shows the highest potency against Pim-3 (IC50 1.22 nM), followed by Pim-2 (IC50 1.70 nM) and Pim-1 (IC50 6.42 nM).

Pim Kinase Isoform Selectivity
Head-to-head
Pim-3: 1.22 nM Pim-2: 1.70 nM Pim-1: 6.42 nM
Defined Pim-3 > Pim-2 > Pim-1 rank order for biased signaling studies.
Peptide phosphorylation assay (BAD Ser112).
Pim kinases Serine/threonine kinase Oncology

M1 Receptor Affinity and Subtype Selectivity

The compound demonstrates moderate affinity for the muscarinic acetylcholine M1 receptor with a Ki of 156 nM, as determined by displacement of [3H]pirenzepine in bovine striatum [1]. In contrast, its affinity for the M2 receptor subtype is significantly lower, with a reported Ki of 1,370 nM in rat myocardium, demonstrating a quantifiable subtype selectivity [1].

M1 vs M2 Binding Affinity
Head-to-head
M1 Ki 156 nM M2 Ki 1,370 nM
~8.8-fold M1 preference; supports M1-biased ligand development.
Radioligand displacement: [3H]pirenzepine (bovine striatum) vs. rat myocardium.
Muscarinic receptors GPCR Neuropharmacology

Class I PI3K Isoform Profiling

In a consistent cellular assay format using recombinant human PI3K isoforms expressed in Rat1 cells, 2-methyl-N-piperidin-4-ylbenzamide exhibits a defined potency ranking: PI3Kα (IC50 35 nM), PI3Kδ (IC50 74 nM), and PI3Kβ (IC50 95 nM) [1].

Class I PI3K Isoform Profiling
Head-to-head
PI3Kα 35 nM PI3Kδ 74 nM PI3Kβ 95 nM
Pan-Class I inhibition with moderate α-preference; guides isoform deconvolution.
Recombinant human PI3K isoforms in Rat1 cells.
PI3K Isoform selectivity Cell-based assay

Physicochemical Properties vs. Higher MW Analogs

2-methyl-N-piperidin-4-ylbenzamide possesses a calculated ACD/LogP of 1.52, a polar surface area of 41 Ų, and a molecular weight of 218.29 g/mol, with zero violations of Lipinski's Rule of 5 .

Physicochemical Profile
Class-level
LogP 1.52, PSA 41 Ų, MW 218.3 0 Ro5 violations
Supports lead-like property review; favorable over larger lipophilic analogs.
Predicted data; experimental confirmation recommended.
Physicochemical properties Lipophilicity Drug design

2-methyl-N-piperidin-4-ylbenzamide: Validated Research Applications


PI3Kδ-Dependent Signaling Probes

2-methyl-N-piperidin-4-ylbenzamide is a suitable chemical probe for studying PI3Kδ signaling in cell-based assays, including immune cell models. Its cellular activity against PI3Kδ-mediated AKT phosphorylation (IC50 102 nM) and its favorable selectivity profile over CYP3A4 (IC50 10,000 nM) reduce the risk of assay interference from off-target metabolism [1]. This allows for more confident interpretation of PI3Kδ-dependent cellular phenotypes.

Pim-3 Biased Inhibitors for Oncology

The compound can be used as a tool compound or lead structure in cancer research focused on the Pim kinase family. Its defined rank-order of potency against Pim-3 (IC50 1.22 nM), Pim-2 (IC50 1.70 nM), and Pim-1 (IC50 6.42 nM) provides a starting point for structure-based drug design aimed at enhancing Pim-3 selectivity [2]. This is valuable for studying Pim-3's unique role in tumorigenesis and survival signaling.

M1 Receptor Binding Assay Reference Ligand

With a well-characterized affinity for the M1 receptor (Ki 156 nM) and demonstrable selectivity over the M2 subtype (~8.8-fold), this compound serves as a useful reference ligand for developing and validating M1 receptor binding assays, particularly in neurological research [3]. Its moderate affinity ensures it can be readily displaced by higher-affinity test compounds, making it a practical choice for competitive binding studies.

Scaffold for Class I PI3K Inhibitor Optimization

Medicinal chemists can utilize 2-methyl-N-piperidin-4-ylbenzamide as a core scaffold for the synthesis of novel Class I PI3K inhibitors. Its established activity profile against PI3Kα (IC50 35 nM), PI3Kδ (IC50 74 nM), and PI3Kβ (IC50 95 nM) [4], combined with its favorable physicochemical properties (MW 218.29, LogP 1.52, 0 Rule-of-5 Violations) , makes it an excellent starting point for derivatization to improve isoform selectivity and pharmacokinetic parameters.

Application
Selection Property
Validation Focus
PI3Kδ pathway signaling studies
Cellular PI3Kδ inhibition and CYP3A4 interference profile
AKT phosphorylation (S473) endpoint; CYP3A4 assay compatibility review
Pim kinase family oncology research
Pim isoform selectivity ranking (Pim-3 biased)
Pim-3 vs. Pim-1/2 activity validation in cellular models
M1 receptor competitive binding assays
M1 affinity and M2 selectivity context
Radioligand displacement assay setup and subtype selectivity confirmation
Class I PI3K inhibitor lead optimization
Pan-PI3K scaffold with α-preference and lead-like properties
Isoform selectivity tuning and ADME parameter validation

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